molecular formula C6H7F3O B2793558 3-(Trifluoromethyl)cyclopentan-1-one CAS No. 1391205-62-1

3-(Trifluoromethyl)cyclopentan-1-one

Cat. No.: B2793558
CAS No.: 1391205-62-1
M. Wt: 152.116
InChI Key: MZZAJOGAKVUGAB-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)cyclopentan-1-one is a chemical compound with the CAS Number: 1391205-62-1 . It has a molecular weight of 152.12 . The IUPAC name for this compound is this compound . It is typically stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7F3O/c7-6(8,9)4-1-2-5(10)3-4/h4H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound’s molecular formula is C6H7F3O .

Scientific Research Applications

Cycloaddition and Synthesis of Fluorinated Compounds

  • 3-(Trifluoromethyl)cyclopentan-1-one derivatives are used in palladium-catalyzed trimethylenemethane cycloadditions, facilitating the formation of exomethylene cyclopentanes with a trifluoromethyl group. This process is valuable for pharmaceutical, agrochemical, and materials industries (Trost & Debien, 2015).
  • The synthesis of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid derivatives illustrates the potential of trifluoromethylated cyclic building blocks in various chemical applications (Grellepois et al., 2012).

Isostere for Carboxylic Acid

  • Cyclopentane-1,3-diones, including this compound, have been explored as isosteres for the carboxylic acid functional group, particularly in the design of thromboxane receptor antagonists (Ballatore et al., 2011).

Energy and Material Science

  • Studies have focused on the properties of 3-methyl-1,2-BN-cyclopentane for hydrogen storage applications, highlighting its potential in energy storage technologies (Luo et al., 2013).

Radical Cation Studies

  • Research on the rearrangement of bridgehead-methyl-substituted radical cations derived from bicyclo[2.1.0]pentanes provides insights into the behavior of radical cations, which is crucial in understanding certain chemical reactions (Adam et al., 1994).

Synthesis of Fluorine-Substituted Compounds

  • Trifluoromethyl-substituted alkyl and alkenyl radicals are used to synthesize fluorine-substituted cyclic compounds, demonstrating the versatility of trifluoromethyl groups in organic synthesis (Morikawa et al., 1993).

Multi-Component Chemical Synthesis

  • Efficient synthesis of trifluoromethylated cyclopenta[b]pyran derivatives through multi-component reactions showcases the utility of this compound in complex chemical syntheses (Liu et al., 2012).

Safety and Hazards

The compound is considered hazardous and has several hazard statements including H226, H302, H315, H319, H335 . These codes correspond to various hazards such as being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and washing thoroughly after handling .

Properties

IUPAC Name

3-(trifluoromethyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O/c7-6(8,9)4-1-2-5(10)3-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZAJOGAKVUGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391205-62-1
Record name 3-(trifluoromethyl)cyclopentan-1-one
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